2,7-Dideacetoxytaxinine J

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[(1R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O8/c1-20-27-18-26-19-29(40-22(3)36)21(2)31(34(26,6)7)32(41-23(4)37)33(42-24(5)38)35(27,8)17-16-28(20)43-30(39)15-14-25-12-10-9-11-13-25/h9-15,26-29,32-33H,1,16-19H2,2-8H3/b15-14+/t26-,27-,28+,29+,32-,33+,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVHKUMNQRHVLQ-WPPRULKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3CC(C2(C)C)CC1OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201206647 |

Source

|

| Record name | 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115810-14-5 |

Source

|

| Record name | 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115810-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Occurrence and Sources of 2,7-Dideacetoxytaxinine J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of the taxoid 2,7-Dideacetoxytaxinine J. The information is curated for professionals in research, science, and drug development who are interested in the isolation and study of novel taxanes.

Introduction to this compound

This compound is a naturally occurring taxane diterpenoid. It is also known by its synonyms, Taxinine E and 2-Deacetoxytaxinine J[][2]. Taxanes are a class of compounds originally isolated from plants of the genus Taxus (yew) and are of significant interest to the pharmaceutical industry due to the potent anticancer activity of prominent members like paclitaxel (Taxol®)[3]. Like other taxanes, this compound features a complex taxadiene core structure. Its chemical formula is C37H46O10, with a molecular weight of 650.8 g/mol [4].

Natural Occurrence and Sources

This compound has been identified in several species of the genus Taxus. The primary documented sources include:

-

Taxus cuspidata (Japanese Yew): The heartwood of Taxus cuspidata is a known source of this compound[]. It has also been reported more broadly in this species[4].

-

Taxus × media (Hybrid Yew): The seeds of this hybrid yew have been found to contain this compound (referred to as 2-deacetoxytaxinine J in the literature)[5].

-

Taxus wallichiana var. wallichiana (Himalayan Yew): This variety of the Himalayan yew is another reported natural source of the compound[4].

-

Taxus mairei : A closely related compound, 2-deacetoxytaxinine J, has been isolated from Taxus mairei, suggesting that this species is also a potential source[3].

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data on the yield of this compound from any of its natural sources. While there is extensive research on the quantification of major taxanes like paclitaxel and 10-deacetylbaccatin III in various Taxus species[6][7], the concentration and isolation yields for less abundant taxoids such as this compound are not well-documented in publicly available research. The creation of a comparative data table is therefore not feasible at this time.

Experimental Protocols: A General Approach to Isolation

While a specific, detailed experimental protocol for the isolation of this compound could not be located in the available literature, a general methodology for the extraction and purification of taxanes from Taxus plant material can be described. This process typically involves solvent extraction followed by chromatographic separation.

4.1. Extraction

-

Preparation of Plant Material: The relevant plant parts (e.g., heartwood, seeds, needles) are air-dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is extracted with a polar solvent. Common solvents used for taxane extraction include methanol, ethanol, or a mixture of these with water[8]. The extraction is often carried out at room temperature over an extended period or with the aid of techniques like ultrasonication to improve efficiency.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure to remove the solvent, yielding a semi-solid or syrupy residue.

4.2. Purification

-

Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning to remove non-polar impurities like fats and chlorophyll. This is typically achieved by partitioning the extract between a polar solvent mixture (e.g., aqueous methanol) and a non-polar solvent (e.g., hexane or ligroin).

-

Chromatographic Separation: The partially purified extract is then subjected to one or more stages of column chromatography to isolate the individual taxoids.

-

Silica Gel Chromatography: Normal-phase silica gel chromatography is a common first step. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are often further purified using preparative HPLC, frequently with a reversed-phase column (e.g., C18). This step allows for the separation of closely related taxoids.

-

The following diagram illustrates a generalized workflow for the isolation of taxoids from Taxus species.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, like other taxanes, its activity is presumed to be related to the modulation of microtubule dynamics. The primary mechanism of action for well-studied taxanes like paclitaxel is the stabilization of microtubules, which are crucial components of the cytoskeleton involved in cell division, structure, and transport[3]. By binding to β-tubulin, these compounds promote the assembly of tubulin into microtubules and inhibit their depolymerization. This disruption of the dynamic instability of microtubules leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death)[3].

Specific studies on the detailed signaling pathways affected by this compound are not currently available in the scientific literature. Therefore, a specific signaling pathway diagram for this compound cannot be constructed at this time. The general mechanism of taxane-induced microtubule stabilization is depicted below.

Conclusion

This compound (Taxinine E) is a naturally occurring taxoid found in several Taxus species, including T. cuspidata, T. × media, and T. wallichiana. While its presence in these plants is documented, there is a notable lack of publicly available research detailing its quantitative yield and specific, reproducible protocols for its isolation. Similarly, its precise biological mechanism and effects on cellular signaling pathways remain to be elucidated, though it is hypothesized to function as a microtubule-stabilizing agent, consistent with other members of the taxane family. Further research is required to fully characterize this compound and evaluate its potential for therapeutic applications.

References

- 2. 7-Deacetoxytaxinine J | 18457-45-9 [amp.chemicalbook.com]

- 3. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Deacetoxytaxinine J | C37H46O10 | CID 14192854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Research on the Medicinal Chemistry and Pharmacology of Taxus × media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. [Isolation and identification of taxane from Taxus chinensis cell cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Biosynthetic Pathway of 2,7-Dideacetoxytaxinine J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxoids, a class of diterpenoid natural products isolated from yew trees (Taxus spp.), are of significant interest to the pharmaceutical industry due to their potent anticancer properties. While paclitaxel (Taxol®) is the most renowned member of this family, hundreds of other taxoid structures have been identified, each with unique functionalization patterns and potential therapeutic applications. One such compound is 2,7-dideacetoxytaxinine J, a complex taxane derivative. Understanding its biosynthetic origin is crucial for developing biotechnological production platforms and for enabling synthetic biology approaches to generate novel, high-value taxoids.

This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound. As the complete pathway has not been fully elucidated, this document presents a putative pathway constructed from the established principles of taxoid biosynthesis and the known chemical structure of the target molecule. It details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the metabolic and experimental workflows.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Formation of the Taxane Skeleton: The universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is cyclized to form the characteristic taxane ring system.

-

Oxidative Functionalization: A series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases, introduces hydroxyl groups at specific positions on the taxane core.

-

Acylation: The hydroxylated taxane core is decorated with acetyl and cinnamoyl moieties by specific acyltransferases.

Stage 1: Formation of the Taxane Skeleton

The committed step in the biosynthesis of all taxoids is the cyclization of the linear C20 precursor, geranylgeranyl diphosphate (GGPP), into the tricyclic olefin, taxa-4(5),11(12)-diene.[1] This complex transformation is catalyzed by a single enzyme, taxadiene synthase (TS) .

Stage 2: Oxidative Functionalization of the Taxane Core

Following the formation of the taxadiene skeleton, a series of regio- and stereospecific hydroxylation reactions occur. These reactions are catalyzed by a family of cytochrome P450-dependent monooxygenases (CYPs or P450s) .[2] Based on the structure of this compound, which has functional groups at positions 5, 7, 9, 10, and 13, a sequence of hydroxylations at these positions is necessary. The precise order of these hydroxylations is a key area of ongoing research in taxoid biosynthesis, and it is likely that a metabolic grid of reactions exists rather than a single linear pathway.[3]

A plausible sequence of events, based on studies of paclitaxel biosynthesis, begins with the hydroxylation of taxadiene at the C5α position by taxadiene 5α-hydroxylase , leading to taxa-4(20),11(12)-dien-5α-ol.[4] Subsequent hydroxylations at C7, C9, C10, and C13 are catalyzed by other specific P450s, such as taxane 13α-hydroxylase, taxane 7β-hydroxylase, and others that are yet to be fully characterized.[5][6]

Stage 3: Acylation of the Polyhydroxylated Taxane Core

The final stage in the biosynthesis of this compound involves the esterification of the hydroxyl groups with acetyl and cinnamoyl moieties. These reactions are catalyzed by acyl-coenzyme A (CoA)-dependent acyltransferases of the BAHD family.[7]

Based on the structure of this compound ([(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate), the following acylation steps are required:

-

Acetylation at positions C7, C9, C10, and C13, utilizing acetyl-CoA as the acyl donor.

-

Cinnamoylation at position C5, utilizing cinnamoyl-CoA as the acyl donor.

The order of these acylation and the preceding hydroxylation steps is likely flexible, with some acyltransferases showing preference for partially hydroxylated or acylated substrates.[7] For instance, it has been observed that some hydroxylases prefer acetylated substrates.[4]

Quantitative Data on Relevant Enzymes

While specific kinetic data for the enzymes in the this compound pathway are not available, data from homologous enzymes in the broader taxoid biosynthetic network provide valuable insights.

| Enzyme Class | Enzyme Name | Substrate | KM (µM) | kcat (s-1) | Source |

| Hydroxylase (P450) | Taxane 2α-hydroxylase | Taxusin | 10.5 ± 2.7 | ~0.05 | [1] |

| Hydroxylase (P450) | Taxoid 14β-hydroxylase | 5α-acetoxy-10β-hydroxy taxadiene | ~50 | N/A | [8] |

| Acyltransferase | TAX 9 | Taxa-4(20),11(12)-dien-5α,13α-diacetoxy-9α,10β-diol | 400 | 0.9 - 1.5 | [7] |

| Acyltransferase | TAX 14 | Taxa-4(20),11(12)-dien-5α,13α-diacetoxy-9α,10β-diol | 19.5 | 0.9 - 1.5 | [7] |

N/A: Not available

Experimental Protocols

The elucidation of taxoid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Cloning and Heterologous Expression of Biosynthetic Genes

This protocol describes the general workflow for identifying and expressing candidate genes (e.g., P450s, acyltransferases) from Taxus spp.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from Taxus cell cultures, often induced with methyl jasmonate to enhance secondary metabolite gene expression. First-strand cDNA is then synthesized using reverse transcriptase.

-

Gene Amplification: Candidate genes are amplified from the cDNA library using PCR with degenerate primers designed from conserved regions of known taxoid biosynthetic enzymes or through homology-based screening of an EST library.[6]

-

Vector Construction: The amplified gene is cloned into a suitable expression vector, such as pYES2 for yeast or pET vectors for E. coli.

-

Heterologous Expression: The expression vector is transformed into a suitable host organism. Yeast (Saccharomyces cerevisiae) is often preferred for expressing P450s as it is a eukaryote and possesses the necessary machinery for post-translational modifications. Acyltransferases are often successfully expressed in E. coli.

-

Protein Production: The recombinant host is cultured and protein expression is induced (e.g., with galactose for yeast or IPTG for E. coli).

In Vitro Enzyme Assays

These assays are performed to determine the function and substrate specificity of the heterologously expressed enzymes.

Methodology for a P450 Hydroxylase Assay:

-

Microsome Preparation: If expressed in yeast, microsomal fractions containing the P450 are prepared by differential centrifugation of lysed spheroplasts.

-

Reaction Mixture: The assay mixture typically contains the microsomal preparation, a NADPH-cytochrome P450 reductase (often co-expressed with the P450), a taxoid substrate (which may be radiolabeled for sensitivity), and a NADPH generating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).[8]

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

Extraction: The reaction is quenched, and the products are extracted with an organic solvent like ethyl acetate.

-

Analysis: The extracted products are analyzed by radio-TLC, HPLC, and/or LC-MS to identify and quantify the hydroxylated taxoids.[6]

Methodology for an Acyltransferase Assay:

-

Protein Purification: Recombinant acyltransferases expressed in E. coli are often purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Reaction Mixture: The assay mixture includes the purified enzyme, a hydroxylated taxoid substrate, and an acyl-CoA donor (e.g., [3H]acetyl-CoA) in a suitable buffer.[7]

-

Incubation and Analysis: The reaction is incubated, quenched, and the products are extracted and analyzed as described for the P450 assay.

Conclusion

The biosynthetic pathway of this compound, while not yet fully delineated, can be rationally proposed based on the extensive knowledge of taxoid biosynthesis. The core pathway involves the formation of the taxane skeleton by taxadiene synthase, followed by a series of hydroxylations and acylations catalyzed by cytochrome P450 monooxygenases and BAHD acyltransferases, respectively. The elucidation of the precise sequence of these events and the characterization of the specific enzymes involved will require further research, employing the experimental strategies outlined in this guide. A deeper understanding of this pathway will be instrumental in the metabolic engineering of microorganisms or plant cell cultures for the sustainable production of this compound and other valuable taxoids.

References

- 1. Molecular cloning and characterization of a cytochrome P450 taxoid 2alpha-hydroxylase involved in Taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology [frontiersin.org]

- 4. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taxol biosynthesis: Molecular cloning and characterization of a cytochrome P450 taxoid 7 beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taxol biosynthesis: Taxane 13α-hydroxylase is a cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taxol biosynthesis: Identification and characterization of two acetyl CoA:taxoid-O-acetyl transferases that divert pathway flux away from Taxol production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Taxoid metabolism: Taxoid 14beta-hydroxylase is a cytochrome P450-dependent monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolation of 2,7-Dideacetoxytaxinine J from Taxus Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids known as taxanes.[1][2] The most famous of these, Paclitaxel (Taxol®), is a potent anticancer agent used in the treatment of various cancers.[1][3] Beyond paclitaxel, a vast array of other taxane derivatives have been isolated from different Taxus species, each with unique structural modifications that could lead to novel pharmacological activities.[1] This guide focuses on the isolation of a specific taxane, 2,7-Dideacetoxytaxinine J, and its closely related analogue, 2-deacetoxy-7,9-dideacetyltaxinine J, from Taxus species. While detailed experimental data for this compound is scarce in publicly available literature, this document compiles the available information and provides a generalized, representative protocol for the isolation of such taxanoids based on established methodologies for related compounds.

A closely related compound, 2-deacetoxy-7,9-dideacetyltaxinine J, has been successfully isolated from the bark of Taxus chinensis.[4] The structural data for this compound, as determined by NMR spectroscopy, provides a key reference point for researchers interested in this class of taxanes.

Data Presentation

Quantitative Data

Table 1: Spectroscopic Data for 2-deacetoxy-7,9-dideacetyltaxinine J [4]

| Data Type | Description |

| ¹H-NMR | Data reported in the literature. |

| ¹³C-NMR | Data reported in the literature. |

Note: The full NMR data can be found in the original publication by Liang et al. (1998).

To provide a broader context for researchers, the typical yields of other well-known taxanes from Taxus species are presented in the following table. These values can vary significantly based on the plant species, geographical location, time of harvest, and the extraction and purification methods employed.

Table 2: Typical Yields of Selected Taxanes from Taxus Species

| Compound | Taxus Species | Plant Part | Yield (% of dry weight) |

| Paclitaxel | Taxus brevifolia | Bark | 0.01 - 0.02% |

| 10-Deacetylbaccatin III | Taxus baccata | Needles | 0.1% |

| Cephalomannine | Taxus wallichiana | Needles | 0.01 - 0.05% |

Experimental Protocols

The following is a generalized experimental protocol for the isolation of taxinine derivatives from Taxus species, based on common phytochemical techniques. This protocol should be considered a starting point and may require optimization for the specific isolation of this compound.

Plant Material Collection and Preparation

-

Collection: The bark of Taxus chinensis is the reported source of the closely related 2-deacetoxy-7,9-dideacetyltaxinine J.[4] Plant material should be collected from mature trees and properly identified by a taxonomist.

-

Drying and Grinding: The collected bark should be air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered bark is subjected to exhaustive extraction with a suitable organic solvent. A common method is maceration or Soxhlet extraction with methanol or ethanol.

-

Procedure:

-

Place the ground bark (e.g., 1 kg) in a large container and add the extraction solvent (e.g., 5 L of methanol).

-

Allow the mixture to stand at room temperature for 24-48 hours with occasional stirring.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process with fresh solvent two to three more times to ensure complete extraction.

-

Combine all the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Procedure:

-

Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the n-hexane layer (which will contain non-polar compounds) and the aqueous layer.

-

Repeat the extraction of the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.

-

Concentrate each fraction to dryness. Taxanes are typically found in the dichloromethane and ethyl acetate fractions.

-

Chromatographic Purification

-

Column Chromatography: The taxane-rich fractions are then subjected to a series of chromatographic separations to isolate the individual compounds.

-

Procedure:

-

Silica Gel Column Chromatography: Pack a glass column with silica gel and equilibrate it with a non-polar solvent (e.g., n-hexane). Apply the concentrated fraction to the top of the column. Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in n-hexane. Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound can be further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a gradient of acetonitrile in water.

-

Structure Elucidation

The structure of the purified compound is determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC experiments are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Mandatory Visualization

Caption: Generalized workflow for the isolation of taxinines.

While the specific biological activity of this compound has not been extensively studied, the general mechanism of action for many cytotoxic taxanes involves the stabilization of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Caption: General mechanism of action for cytotoxic taxanes.

References

- 1. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 2. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leslie Gunatilaka | UA Profiles [profiles.arizona.edu]

- 4. A new 1,2-deoxytaxane diterpenoid from Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2,7-Dideacetoxytaxinine J

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inferred chemical structure and stereochemistry of 2,7-Dideacetoxytaxinine J, a derivative of the naturally occurring taxane diterpenoid, Taxinine J. Due to the absence of direct experimental data for this compound in the current body of scientific literature, this document extrapolates its structural features based on the well-established characterization of Taxinine J and related analogues. This guide includes a detailed description of the core taxane skeleton, a proposed structure for the title compound, a summary of nuclear magnetic resonance (NMR) data for the parent compound Taxinine J, and a representative experimental protocol for the isolation and structural elucidation of taxanes.

Introduction to the Taxane Diterpenoids

Taxanes are a class of diterpenoids first isolated from yew trees of the genus Taxus.[1] This family of natural products has garnered significant attention from the scientific community due to the potent anticancer activity of prominent members, such as paclitaxel (Taxol®).[1] The complex and unique tricyclic 6-8-6 carbon skeleton of taxanes presents a formidable challenge for chemical synthesis and has been the subject of extensive research.[2][3] Taxinine J is a naturally occurring taxane that, while lacking the significant biological activity of paclitaxel, shares the core structural framework and serves as an important subject for structural and synthetic studies within this class of compounds.[2]

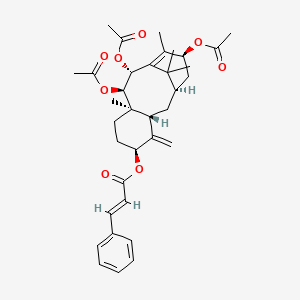

Inferred Chemical Structure of this compound

Direct experimental characterization of this compound is not currently available in published literature. However, based on its nomenclature, the structure can be confidently inferred from that of its parent compound, Taxinine J. The name "this compound" indicates the removal of two acetoxy groups, one from the C2 position and another from the C7 position of the Taxinine J core structure, which would be replaced by hydroxyl groups.

The core of Taxinine J is a taxane diterpenoid with a 6-8-6 tricyclic ring system. The stereochemistry of Taxinine J has been unequivocally established through X-ray crystallographic analysis of its derivatives.[4] The proposed structure of this compound therefore retains the fundamental stereochemical configuration of the taxane skeleton.

Below is a visualization of the inferred chemical structure of this compound.

Figure 1. Proposed chemical structure of this compound.

Spectroscopic Data of the Parent Compound: Taxinine J

While no specific spectroscopic data exists for this compound, the ¹H NMR data for Taxinine J provides a crucial reference for the chemical shifts of the core protons. The removal of the C2 and C7 acetoxy groups in this compound would lead to upfield shifts for the H2 and H7 protons, as well as adjacent protons, due to the removal of the deshielding effect of the acetyl group.

Table 1: ¹H NMR Chemical Shift Data for Taxinine J

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~5.7 | d | ~3 |

| H3 | ~3.8 | d | ~3 |

| H5 | ~5.9 | dd | ~10, 2 |

| H7 | ~5.8 | dd | ~10, 4 |

| H9 | ~6.0 | d | ~10 |

| H10 | ~6.4 | d | ~10 |

| H13 | ~6.2 | t | ~8 |

| H2' | ~6.5 | d | 16 |

| H3' | ~7.7 | d | 16 |

| Me-16 | ~1.1 | s | |

| Me-17 | ~1.6 | s | |

| Me-18 | ~2.2 | s | |

| Me-19 | ~1.7 | s | |

| 2-OAc | ~2.0 | s | |

| 7-OAc | ~2.1 | s | |

| 9-OAc | ~2.0 | s | |

| 10-OAc | ~2.1 | s | |

| 13-OAc | ~2.2 | s |

Note: The chemical shifts are approximate and may vary depending on the solvent and instrument used. Data is based on published spectra of Taxinine J and its derivatives.[5]

Experimental Protocols: A Representative Approach for Taxane Isolation and Characterization

The following is a generalized protocol for the isolation and structural elucidation of taxanes from a plant source, based on established methodologies.[6][7][8] This protocol would be applicable for the isolation of this compound, should a natural or synthetic source become available.

Extraction and Isolation Workflow

Figure 2. General workflow for the extraction and isolation of taxanes.

Detailed Steps:

-

Plant Material Preparation: The plant material (e.g., needles, bark) is air-dried and ground into a fine powder.

-

Extraction: The powdered material is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. The taxane-rich fraction (typically the ethyl acetate fraction) is collected.

-

Column Chromatography: The taxane-rich fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to achieve initial separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a suitable column (e.g., C18) to yield the pure compound.

Structure Elucidation Workflow

Figure 3. Workflow for the structural elucidation of an isolated taxane.

Detailed Steps:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the connectivity and stereochemistry of the molecule.

-

¹H and ¹³C NMR: Identify the types and number of protons and carbons.

-

COSY (Correlation Spectroscopy): Establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range proton-carbon correlations to piece together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons to elucidate the relative stereochemistry.

-

-

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous determination of the molecular structure and absolute stereochemistry.[4]

Conclusion

While this compound has not been isolated or synthesized to date, its chemical structure and stereochemistry can be reliably inferred from its well-characterized parent compound, Taxinine J. This guide provides a foundational understanding of this putative taxane, including its proposed structure, predicted spectroscopic characteristics based on known data, and the established experimental methodologies for the isolation and characterization of such compounds. This information serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the vast chemical space of taxane diterpenoids. Further research involving the synthesis and biological evaluation of this compound is warranted to explore its potential properties and expand the library of known taxanes.

References

- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Taxinine and Taxol - Charles Swindell [grantome.com]

- 3. Synthesis of Taxinine and Taxol - Charles Swindell [grantome.com]

- 4. The stereochemistry of taxinine: X-ray analysis of 2,5,9,10-tetra-O-acetyl-14-bromotaxinol - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. columbia.edu [columbia.edu]

- 6. Isolation, structure elucidation and approaches to the partial synthesis of new taxol analogs [vtechworks.lib.vt.edu]

- 7. Isolation and structure elucidation of new taxoids from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Isolation and identification of taxane from Taxus chinensis cell cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,7-Dideacetoxytaxinine J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the natural product 2,7-Dideacetoxytaxinine J, a taxoid isolated from Taxus chinensis. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The following sections detail the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were reported by Liang et al. (1998) and are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.68 | d | 7.0 |

| 2 | 5.25 | d | 7.0 |

| 3 | 2.25 | m | |

| 5 | 4.98 | d | 6.5 |

| 6α | 2.15 | m | |

| 6β | 1.85 | m | |

| 7 | 4.45 | m | |

| 9 | 5.45 | d | 5.5 |

| 10 | 6.35 | d | 5.5 |

| 13 | 6.15 | t | 8.0 |

| 14α | 2.20 | m | |

| 14β | 2.10 | m | |

| 16 | 1.15 | s | |

| 17 | 1.75 | s | |

| 18 | 1.95 | s | |

| 19 | 1.25 | s | |

| 20α | 4.95 | s | |

| 20β | 4.85 | s | |

| OAc-4 | 2.10 | s | |

| OAc-10 | 2.05 | s | |

| OAc-13 | 2.20 | s | |

| Ph-2', 6' | 7.60 | d | 7.5 |

| Ph-3', 5' | 7.45 | t | 7.5 |

| Ph-4' | 7.55 | t | 7.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 75.8 |

| 2 | 79.5 |

| 3 | 42.1 |

| 4 | 134.2 |

| 5 | 84.1 |

| 6 | 35.4 |

| 7 | 73.5 |

| 8 | 45.6 |

| 9 | 78.9 |

| 10 | 76.2 |

| 11 | 142.3 |

| 12 | 134.8 |

| 13 | 70.1 |

| 14 | 25.8 |

| 15 | 46.2 |

| 16 | 26.8 |

| 17 | 21.5 |

| 18 | 15.2 |

| 19 | 12.8 |

| 20 | 115.6 |

| OAc-4 (C=O) | 170.5 |

| OAc-4 (CH₃) | 21.1 |

| OAc-10 (C=O) | 170.1 |

| OAc-10 (CH₃) | 21.2 |

| OAc-13 (C=O) | 170.8 |

| OAc-13 (CH₃) | 21.4 |

| Cinnamate (C=O) | 166.5 |

| Cinnamate (Cα) | 128.8 |

| Cinnamate (Cβ) | 145.2 |

| Cinnamate (C-1') | 134.1 |

| Cinnamate (C-2', 6') | 128.5 |

| Cinnamate (C-3', 5') | 129.2 |

| Cinnamate (C-4') | 130.5 |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

As of the latest literature review, specific high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopic data for this compound have not been explicitly detailed in dedicated publications. Typically, for taxoids, electrospray ionization (ESI) mass spectrometry would be employed to determine the molecular weight and fragmentation pattern. Infrared spectroscopy would be used to identify characteristic functional groups such as hydroxyls, esters, and carbonyls. Researchers requiring this data are advised to perform these analyses as part of their experimental workflow.

Experimental Protocols

The spectroscopic data presented in this guide were obtained following the isolation of this compound from the bark of Taxus chinensis. The general experimental procedures for obtaining such data are outlined below.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance 500 spectrometer (or equivalent) is typically used.

-

Solvent : Deuterated chloroform (CDCl₃) is a common solvent for taxoids.

-

Sample Preparation : A few milligrams of the purified compound are dissolved in approximately 0.5 mL of the deuterated solvent.

-

Data Acquisition : ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used for one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to enable full spectral assignment.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis of a novel natural product like this compound is depicted in the following diagram.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

An In-depth Technical Guide to 2,7-Dideacetoxytaxinine J Analogues and Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of analogues and derivatives of taxane diterpenoids, with a specific focus on compounds related to 2,7-dideacetoxytaxinine J. Drawing from key scientific literature, this document aims to be a valuable resource for professionals engaged in the discovery and development of novel anticancer agents.

Introduction

Taxanes represent a critical class of anticancer drugs, with paclitaxel (Taxol®) and docetaxel (Taxotere®) being prominent examples used in the treatment of various cancers. Their mechanism of action primarily involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The complex structure of taxanes offers numerous opportunities for chemical modification to improve efficacy, overcome drug resistance, and enhance pharmacokinetic profiles. This compound and its related analogues are part of the vast family of taxoids, and their study provides valuable insights into the structure-activity relationships governing the biological activity of this important class of molecules. This guide will delve into the available scientific data on the synthesis of novel derivatives, their cytotoxic effects on cancer cell lines, and the experimental methodologies employed in their evaluation.

Synthesis of Analogues and Derivatives

The chemical modification of naturally occurring taxoids is a key strategy for generating novel drug candidates. The synthesis of derivatives of closely related compounds, such as 2-deacetoxytaxinine J (2-DAT-J), provides a template for understanding the synthetic routes that could be applied to this compound.

General Synthetic Approach

A common strategy for the synthesis of taxoid analogues involves the isolation of a natural taxane precursor, followed by semi-synthetic modifications at various positions of the taxane core. For instance, the taxane diterpenoid 2-deacetoxytaxinine J (2-DAT-J) has been isolated from the bark of the Himalayan yew, Taxus baccata L. spp. wallichiana.[1] This natural product can then serve as a starting material for the synthesis of novel derivatives.

Experimental Protocols

Protocol 1: Synthesis of Novel Taxoids from 2-Deacetoxytaxinine J [1]

-

Starting Material: 2-deacetoxytaxinine J (1)

-

General Procedure: A solution of 2-deacetoxytaxinine J in a suitable solvent (e.g., pyridine) is treated with a specific acylating or modifying agent at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired derivative.

-

Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Biological Activity and Evaluation

The biological activity of novel taxoid analogues is primarily assessed through their cytotoxic effects on various cancer cell lines. In vitro assays are crucial for determining the potency and selectivity of these compounds.

In Vitro Anticancer Activity

Studies on 2-deacetoxytaxinine J have demonstrated its significant in vitro activity against human breast cancer cell lines.[1]

Table 1: In Vitro Cytotoxicity of 2-Deacetoxytaxinine J [1]

| Compound | Cell Line | Concentration for Significant Activity |

| 2-Deacetoxytaxinine J (1) | MCF-7 (human breast adenocarcinoma) | 20 µM |

| 2-Deacetoxytaxinine J (1) | MDA-MB-231 (human breast adenocarcinoma) | 10 µM |

Several novel taxoids derived from 2-deacetoxytaxinine J have also been synthesized and screened for their anticancer activity.[1]

In Vivo Anticancer Activity

Preclinical in vivo studies are essential to evaluate the therapeutic potential of promising compounds. 2-deacetoxytaxinine J has been tested for its in vivo activity in a rat model of mammary tumors.[1]

Table 2: In Vivo Activity of 2-Deacetoxytaxinine J [1]

| Compound | Animal Model | Dosage | Duration | Outcome |

| 2-Deacetoxytaxinine J (1) | DMBA-induced mammary tumors in virgin female Sprague Dawley rats | 10 mg/kg body weight (orally) | 30 days | Significant regression in mammary tumors compared to the vehicle-treated group (p<0.05) |

Experimental Protocols

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [1]

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., HEK-293).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a further 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For taxoids, SAR studies have identified key structural features essential for their anticancer effects.

Based on the evaluation of 2-deacetoxytaxinine J and its derivatives, certain structural moieties have been identified as crucial for their anticancer activity.[1]

-

C-5 Position: The presence of a cinnamoyl group at the C-5 position is considered essential for the anticancer activity.[1]

-

C-10 Position: An acetyl group at the C-10 position is also important for the observed biological effects.[1]

These findings provide a rationale for the design of future analogues with potentially improved activity.

Caption: Key structure-activity relationships for 2-deacetoxytaxinine J analogues.

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways affected by this compound analogues are not yet fully elucidated, the primary mechanism of action for clinically used taxanes involves their interaction with microtubules. It is highly probable that these analogues share a similar mechanism.

Caption: Postulated mechanism of action for taxane analogues.

The binding of taxanes to the β-tubulin subunit within the microtubule promotes polymerization and inhibits depolymerization. This stabilization of microtubules disrupts the dynamic instability required for normal mitotic spindle function, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Further research is necessary to confirm if this compound analogues follow this classical taxane mechanism and to explore any potential alternative or additional signaling pathways they may modulate.

Conclusion and Future Directions

The study of this compound analogues and related taxoids continues to be a promising area of research in the quest for novel anticancer agents. The available data, particularly from studies on 2-deacetoxytaxinine J, highlight the importance of specific structural features for biological activity. Future research should focus on:

-

The synthesis of a broader range of this compound derivatives to further explore the structure-activity landscape.

-

Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

In-depth pharmacokinetic and pharmacodynamic studies to assess their drug-like properties and potential for clinical development.

This technical guide serves as a foundational resource for researchers in this field, providing a summary of the current knowledge and a framework for future investigations. The continued exploration of these complex natural products and their synthetic analogues holds significant potential for the discovery of next-generation cancer therapeutics.

References

Unveiling the Biological Profile of 2,7-Dideacetoxytaxinine J: A Technical Overview

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the biological activity of 2,7-dideacetoxytaxinine J. This document, therefore, presents a detailed analysis of the closely related taxane diterpenoid, 2-deacetoxytaxinine J (2-DAT-J) , to provide a potential framework for understanding the biological properties of taxanes with similar structural modifications. All data and experimental protocols detailed herein pertain to 2-DAT-J and the broader class of taxane compounds.

Executive Summary

This technical guide provides a comprehensive overview of the known biological activities of 2-deacetoxytaxinine J, a taxane diterpenoid isolated from the Himalayan yew, Taxus baccata. While data on this compound remains elusive, the significant anticancer properties of 2-DAT-J against breast cancer models offer valuable insights. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways associated with the mechanism of action of taxanes. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Biological Activity of 2-Deacetoxytaxinine J

The anticancer effects of 2-deacetoxytaxinine J have been evaluated in both in vitro and in vivo settings. The available quantitative data from these studies are summarized below.

Table 1: In Vitro Cytotoxicity of 2-Deacetoxytaxinine J

| Cell Line | Cancer Type | Concentration | Effect |

| MCF-7 | Breast Adenocarcinoma | 20 µM | Significant Activity |

| MDA-MB-231 | Breast Adenocarcinoma | 10 µM | Significant Activity |

Data extracted from the abstract of Reddy et al., Eur J Med Chem. 2009 Oct;44(10):3947-53.[1]

Table 2: In Vivo Antitumor Activity of 2-Deacetoxytaxinine J

| Animal Model | Tumor Type | Dosage | Duration | Outcome |

| Virgin female Sprague Dawley rats | DMBA-induced mammary tumors | 10 mg/kg body weight (orally) | 30 days | Significant regression of mammary tumors (p<0.05) |

Data extracted from the abstract of Reddy et al., Eur J Med Chem. 2009 Oct;44(10):3947-53.[1]

Putative Mechanism of Action: The Taxane Signaling Pathway

Taxanes, as a class of compounds, exert their anticancer effects primarily by targeting microtubules. This interaction triggers a cascade of cellular events leading to cell cycle arrest and apoptosis. The proposed signaling pathway for taxanes, likely shared by 2-deacetoxytaxinine J, is detailed below.

Caption: Putative signaling pathway for taxane-induced apoptosis.

Experimental Protocols

Detailed experimental protocols for the key assays used to evaluate the biological activity of taxanes are provided below. These represent standard methodologies in the field.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Caption: Workflow for an MTT-based cytotoxicity assay.

Cell Cycle Analysis via Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Caption: Protocol for cell cycle analysis using PI staining.

Apoptosis Detection by Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Conclusion and Future Directions

While direct biological data for this compound is currently unavailable, the information on the closely related compound, 2-deacetoxytaxinine J, suggests that it likely possesses anticancer properties. The established mechanisms of action for taxanes, involving microtubule stabilization and induction of apoptosis, provide a solid foundation for investigating the specific activities of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the in vitro and in vivo assays detailed in this guide. Such studies will be crucial in determining its potential as a novel therapeutic agent.

References

Preliminary Cytotoxicity Screening of 2,7-Dideacetoxytaxinine J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of taxane compounds, with a specific focus on available data for analogues of 2,7-Dideacetoxytaxinine J. Due to the limited publicly available data for this compound, this document leverages information on the closely related compound, 2-deacetoxytaxinine J, to provide insights into potential cytotoxic activity and mechanisms. The experimental protocols and signaling pathways described are representative of taxane compounds and serve as a foundational guide for research in this area.

Introduction to Taxanes and this compound

Taxanes are a class of diterpenoid compounds originally derived from yew trees (Taxus species). They are potent anticancer agents that function by interfering with the normal function of microtubules, leading to cell cycle arrest and apoptosis. This compound is a member of this family, and understanding its cytotoxic potential is a crucial first step in its evaluation as a potential therapeutic agent. This guide summarizes the available preclinical data and provides detailed methodologies for its further investigation.

Quantitative Cytotoxicity Data

Table 1: In Vitro Activity of 2-deacetoxytaxinine J Against Human Breast Cancer Cell Lines

| Cell Line | Cancer Type | Concentration for Significant In Vitro Activity (µM) |

| MCF-7 | Breast Adenocarcinoma | 20 |

| MDA-MB-231 | Breast Adenocarcinoma | 10 |

Data sourced from a study on 2-deacetoxytaxinine J and is presented here as a proxy for the potential activity of this compound.

Experimental Protocols

The following protocols are standard methods for assessing the cytotoxicity of taxane compounds in vitro.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are obtained from a reputable cell bank.

-

Culture Medium: Cells are maintained in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Representative Signaling Pathway for Taxane-Induced Apoptosis

An In-depth Technical Guide to 2,7-Dideacetoxytaxinine J: Discovery, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the taxane diterpenoid, 2,7-Dideacetoxytaxinine J. While direct isolation from natural sources has not been prominently reported, its existence is inferred from its parent compound, Taxinine J, a natural product found in various yew (Taxus) species. This document details the discovery and history of the parent compound, provides the chemical structure of this compound, and outlines detailed experimental protocols for the isolation of its precursor and potential synthetic routes for its generation. Furthermore, this guide summarizes the known biological activities and presents key quantitative data in a structured format for ease of reference.

Introduction and History

The story of this compound is intrinsically linked to the broader history of taxane research, which began with the discovery of paclitaxel (Taxol), a potent anticancer agent. Taxanes are a class of diterpenoids originally isolated from plants of the genus Taxus. The toxicity of yew trees has been known for centuries, but it was the isolation of paclitaxel in the 1960s and the elucidation of its unique microtubule-stabilizing mechanism of action that sparked intense scientific interest in this class of compounds.

The parent compound, Taxinine J , was first isolated from Taxus mairei. It belongs to the 6/8/6-membered ring system class of taxanes. The name "this compound" implies a derivative of Taxinine J where the acetyl functional groups at the C2 and C7 positions of the taxane core have been removed. While this specific derivative is not a commonly isolated natural product, its semi-synthesis from the more abundant precursor, 2-deacetoxytaxinine J, has been reported in the context of creating novel taxoid libraries for biological screening. 2-deacetoxytaxinine J itself has been isolated from the bark of the Himalayan yew, Taxus baccata L. spp. wallichiana.

Chemical Structure and Properties

The chemical structure of Taxinine J serves as the foundation for understanding its dideacetylated derivative. Based on the established structure of Taxinine J, the structure of this compound can be confidently predicted.

Table 1: Chemical Properties of Taxinine J and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Taxinine J | C₃₉H₄₈O₁₂ | 708.8 |

| 2-Deacetoxytaxinine J | C₃₇H₄₆O₁₀ | 650.8 |

| This compound (Predicted) | C₃₅H₄₄O₈ | 592.7 |

Experimental Protocols

Isolation of Taxinine J Precursors

The isolation of taxane diterpenoids from Taxus species is a multi-step process involving extraction, partitioning, and chromatography. The following is a generalized protocol based on methods reported for the isolation of taxoids from Taxus mairei and other species.

Workflow for Isolation of Taxinine J Precursors

Caption: General workflow for the isolation of taxoid precursors from Taxus bark.

Detailed Methodology:

-

Extraction: Air-dried and powdered bark of the Taxus species is exhaustively extracted with methanol at room temperature. The combined methanol extracts are then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction, which contains the taxoids, is concentrated to dryness.

-

Column Chromatography: The resulting residue is subjected to silica gel column chromatography.

-

Gradient Elution: The column is eluted with a gradient of increasing polarity, typically starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or using a chloroform-methanol system.

-

Fraction Analysis and Purification: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing compounds of interest are combined and subjected to further purification using preparative HPLC to yield the pure taxoids.

Synthesis of this compound

The preparation of this compound would involve the selective deacetylation of Taxinine J or a related precursor. General methods for the deacetylation of taxanes often involve basic hydrolysis or the use of specific enzymes.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound from Taxinine J.

Methodology for Selective Deacetylation (General Procedure):

A process for the selective deacetylation of taxanes has been described and can be adapted for Taxinine J.[1]

-

Reaction Setup: Taxinine J is dissolved in a suitable organic solvent such as tetrahydrofuran (THF).

-

Reagent Addition: An aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), and a peroxide, like hydrogen peroxide (H₂O₂), are added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature for a period sufficient to achieve the desired deacetylation, which can be monitored by TLC or HPLC.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is dried and concentrated. The resulting crude product is then purified by chromatography to yield this compound.

Spectroscopic Data

Table 2: Key Spectroscopic Data for Taxinine J

| Data Type | Description |

| ¹H NMR | Characteristic signals for the taxane core protons, multiple acetyl methyl singlets, and signals corresponding to the cinnamoyl group are observed. |

| ¹³C NMR | Resonances for the taxane skeleton carbons, five acetyl carbonyls, and the cinnamoyl ester group are present. |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight is a key feature. |

Biological Activity and Signaling Pathways

Research into deacetylated taxinines has revealed interesting biological activities, particularly in the context of cancer.

Anticancer Activity: 2-Deacetoxytaxinine J has been shown to exhibit in vitro activity against human mammary carcinoma (MCF-7) and taxol-resistant (MCF7-R) cell lines. One of the key findings is that some derivatives of 2-deacetoxytaxinine J can act as reversal agents for multidrug resistance (MDR) in cancer cells, showing activity at sub-micromolar concentrations when used in combination with paclitaxel.

Signaling Pathways:

While the specific signaling pathways modulated by this compound have not been extensively studied, the activity of taxanes is generally attributed to their interaction with microtubules. However, the modulation of drug resistance suggests a potential interaction with efflux pumps like P-glycoprotein.

Potential Mechanism of Action

Caption: Putative mechanism for overcoming multidrug resistance by this compound.

Conclusion and Future Directions

This compound represents an interesting scaffold for the development of new therapeutic agents, particularly for overcoming multidrug resistance in cancer. While not a readily available natural product, its synthesis from more abundant taxane precursors is feasible. Future research should focus on optimizing the selective deacetylation of Taxinine J, fully characterizing the spectroscopic properties of this compound, and elucidating its precise mechanism of action and effects on specific cellular signaling pathways. Such studies will be crucial for realizing the full therapeutic potential of this and related taxoid derivatives.

References

The Untapped Potential of 2,7-Dideacetoxytaxinine J: A Technical Guide for Semi-Synthesis Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate family of taxane diterpenoids remains a cornerstone of anticancer drug discovery, with paclitaxel (Taxol®) and its analogues continuing to be vital therapeutic agents. The semi-synthesis of these complex molecules from naturally abundant precursors is a critical aspect of their sustainable production. While 10-deacetylbaccatin III (10-DAB) has been the workhorse of the industry, a vast chemical space within the taxane family remains underexplored. This technical guide focuses on 2,7-Dideacetoxytaxinine J , a naturally occurring taxane with a unique pattern of oxygenation, and explores its potential as a versatile precursor for the semi-synthesis of novel bioactive compounds. This document provides a comprehensive analysis of its chemical structure, proposes strategic synthetic transformations, and offers detailed, analogous experimental protocols to guide researchers in unlocking the synthetic utility of this promising, yet underutilized, natural product.

Introduction to this compound

This compound is a taxane diterpenoid found in various species of the yew tree (Taxus), including Taxus cuspidata. Structurally, it belongs to the taxinine subclass of taxanes, characterized by a cinnamate group at C5 and an acetate group at C10. The key feature that distinguishes it from more common taxanes is the absence of acetate groups at the C2 and C7 positions, presenting both a challenge and an opportunity for synthetic chemists. Its core structure offers a unique scaffold for the introduction of diverse functionalities, potentially leading to the discovery of new derivatives with improved pharmacological profiles, such as enhanced potency, better solubility, or activity against drug-resistant cancer cell lines.

Key Structural Features:

-

Taxane Core: A complex 6-8-6 tricyclic ring system.

-

C5-Cinnamate and C10-Acetate: Typical of the taxinine family.

-

Free Hydroxyl Groups: Expected at C2 and C7, offering sites for selective chemical modification.

-

Other Reactive Sites: The taxane skeleton possesses several other positions amenable to functionalization, including allylic positions.

Proposed Semi-Synthetic Pathways from this compound

The strategic value of this compound lies in its potential for conversion into known bioactive taxanes or for the generation of novel derivatives. The absence of acetyl groups at C2 and C7 opens up avenues for selective functionalization that are not readily accessible from more heavily oxygenated taxanes.

Pathway A: Selective Acylation and Oxidation to Baccatin III Analogues

This proposed pathway focuses on the stepwise functionalization of the C2 and C7 hydroxyl groups, followed by strategic oxidation to introduce the C1 hydroxyl and the oxetane ring, key features for the biological activity of paclitaxel and its analogues.

An In-depth Technical Guide on the Potential Therapeutic Targets of 2,7-Dideacetoxytaxinine J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the potential therapeutic targets of 2,7-Dideacetoxytaxinine J, a taxane diterpenoid with demonstrated anticancer activity. This document collates available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support further research and development efforts in oncology.

Introduction

This compound, also referred to in some literature as 2-deacetoxytaxinine J (2-DAT-J), is a natural product isolated from the bark of the Himalayan yew, Taxus baccata L. spp. wallichiana.[1] As a member of the taxane family of compounds, it is of significant interest for its potential as an anticancer agent. Taxanes, as a class, are widely used in chemotherapy and are known for their unique mechanism of action involving the stabilization of microtubules.[2][3][4] This guide will delve into the specifics of this compound's bioactivity and place it within the broader context of taxane pharmacology.

Therapeutic Target and Mechanism of Action

The primary therapeutic target of taxane compounds is β-tubulin , a subunit of microtubules.[5][6] By binding to β-tubulin, taxanes stabilize microtubules, preventing their depolymerization.[3][5] This disruption of microtubule dynamics is critical as microtubules are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[2][3]

The stabilization of microtubules by taxanes leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis or programmed cell death.[5] While the specific binding and molecular interactions of this compound with β-tubulin have not been detailed in the available literature, it is presumed to follow this established mechanism of action for taxane derivatives.

Newer generation taxanes have also been shown to have additional mechanisms of action, including the suppression of cancer stem cell genes and the blockage of signaling pathways such as Hedgehog and PI3K/Akt.[5] Further research is required to determine if this compound possesses these additional activities.

Quantitative Data on Bioactivity

The in vitro cytotoxic activity of this compound has been evaluated against human breast cancer cell lines. The following table summarizes the key findings.[1]

| Cell Line | Cancer Type | Concentration | Effect |

| MCF-7 | Breast Adenocarcinoma | 20 µM | Significant in vitro activity observed |

| MDA-MB-231 | Breast Adenocarcinoma | 10 µM | Significant in vitro activity observed |

| HEK-293 | Normal Human Kidney | Not specified | Studied for comparison with cancer cell lines |

In addition to in vitro studies, this compound has demonstrated significant in vivo anticancer activity in a preclinical model.[1]

| Animal Model | Treatment | Outcome |

| DMBA-induced mammary tumors in female rats | 10 mg/kg body weight orally for 30 days | Significant regression in mammary tumors compared to the control group |

Experimental Protocols

The following are summaries of the key experimental protocols used to assess the bioactivity of this compound.[1]

In Vitro Cytotoxicity Assay

-

Cell Lines: MCF-7 (human breast adenocarcinoma), MDA-MB-231 (human breast adenocarcinoma), and HEK-293 (normal human kidney epithelial cells) were used.

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Assay: The specific type of cytotoxicity assay (e.g., MTT, crystal violet) is not detailed in the provided summary, but such assays are standard for measuring cell viability after treatment with a compound.[7][8]

In Vivo Antitumor Activity Assay

-

Animal Model: Virgin female Sprague Dawley rats were used.

-

Tumor Induction: Mammary tumors were induced using 7,12-dimethylbenz(a)anthracene (DMBA).

-

Treatment: Rats with induced tumors were treated orally with this compound at a dose of 10 mg/kg body weight for 30 days.

-

Evaluation: The regression of mammary tumors was compared between the treated group and a vehicle-treated control group.

Visualizing the Mechanism of Action

Signaling Pathway of Taxane-Induced Cell Cycle Arrest and Apoptosis

The following diagram illustrates the generally accepted signaling pathway for taxanes, which is the likely mechanism of action for this compound.

Caption: General mechanism of action for taxane compounds.

Experimental Workflow for Bioactivity Screening

The diagram below outlines a typical workflow for screening the anticancer activity of a natural product like this compound.

Caption: Workflow for anticancer drug discovery from natural products.

Conclusion and Future Directions

This compound is a promising anticancer compound with demonstrated in vitro and in vivo activity. As a taxane derivative, its primary therapeutic target is expected to be β-tubulin, leading to microtubule stabilization, cell cycle arrest, and apoptosis.

Future research should focus on:

-

Detailed Mechanism of Action Studies: Elucidating the specific binding site and interactions of this compound with tubulin. Investigating potential effects on other signaling pathways implicated in cancer progression.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of novel analogs of this compound to identify compounds with improved potency and selectivity.[1]

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its therapeutic potential.

-

Evaluation in a Broader Range of Cancer Models: Testing the efficacy of this compound against a wider variety of cancer cell lines and in different preclinical cancer models.

This technical guide provides a foundation for the continued investigation of this compound as a potential therapeutic agent. The data and conceptual frameworks presented herein are intended to facilitate further research and development in the field of oncology.

References

- 1. In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taxane - Wikipedia [en.wikipedia.org]

- 4. Taxanes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activity and experimental protocols for 2,7-Dideacetoxytaxinine J. This guide presents the available information on this compound and provides a detailed review of the closely related and more extensively studied taxoid, 2-deacetoxytaxinine J, and other relevant taxoids to infer potential properties and mechanisms of action.

Introduction to this compound and Related Taxoids

This compound is a diterpenoid natural product belonging to the taxane family. Taxanes are a class of compounds originally isolated from plants of the Taxus genus, commonly known as yew trees. This family of molecules, most notably paclitaxel (Taxol®) and docetaxel (Taxotere®), has garnered significant attention in the field of oncology for their potent anticancer properties.